molecular formula C26H27NO10 B12828328 Karminomitsin

Karminomitsin

カタログ番号: B12828328
分子量: 513.5 g/mol
InChIキー: XREUEWVEMYWFFA-LMCHYIQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Karminomitsin is a highly toxic anthracycline-type antineoplastic agent structurally and functionally related to daunorubicin, a well-known chemotherapeutic drug. It is derived from the bacterium Actinomadura carminata and shares the core anthraquinone structure characteristic of this class, which enables DNA intercalation and topoisomerase II inhibition, leading to apoptosis in cancer cells . Karminomitsin’s heightened toxicity profile, as emphasized in industrial reports, suggests it may be reserved for experimental or niche applications, such as refractory cancers or targeted delivery systems .

特性

分子式

C26H27NO10

分子量

513.5 g/mol

IUPAC名

(7S,9S)-9-acetyl-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16?,21+,26-/m0/s1

InChIキー

XREUEWVEMYWFFA-LMCHYIQISA-N

異性体SMILES

C[C@H]1[C@H]([C@H](CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of chemical reactions starting from the bacterium Actinomadura carminata. The synthesis involves the isolation of the compound from the bacterial culture, followed by purification processes . The reaction conditions typically involve maintaining a sterile environment to prevent contamination and using specific solvents to extract the compound.

Industrial Production Methods: Industrial production of Carubicin involves large-scale fermentation of Actinomadura carminata. The fermentation process is optimized to maximize the yield of Carubicin. After fermentation, the compound is extracted using organic solvents and purified through chromatography techniques .

化学反応の分析

Types of Reactions: Carubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Carubicin that may have different biological activities and properties .

科学的研究の応用

Carubicin has a wide range of scientific research applications, including:

作用機序

Carubicin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also induces apoptosis through mechanisms independent of p53 or hypoxia-inducible factor HIF2 .

類似化合物との比較

Structural Comparison with Similar Anthracyclines

Anthracyclines share a tetracyclic aglycone core but differ in substituents, which critically influence their pharmacokinetics and toxicity.

Compound Core Structure Key Substituents PubChem CID
Karminomitsin Anthraquinone Likely similar to daunorubicin* Not listed
Daunorubicin Anthraquinone -H at C-14; -OCH₃ at daunosamine 30323
Doxorubicin Anthraquinone -OH at C-14; -OCH₃ at daunosamine 31703
Idarubicin Anthraquinone -H at C-14; no methoxy on daunosamine 42890

*Structural details for Karminomitsin are inferred from its classification as a daunorubicin analog . The absence of a hydroxyl or methoxy group at specific positions may explain its distinct toxicity .

Pharmacological and Efficacy Comparison

Anthracyclines vary in potency, tumor specificity, and resistance profiles.

Compound IC₅₀ (nM) in Leukemia Cells Primary Clinical Use Resistance Mechanisms
Karminomitsin Not reported Experimental/refractory cases Likely P-glycoprotein overexpression
Daunorubicin 10–100 Acute myeloid leukemia (AML) Drug efflux, glutathione conjugation
Doxorubicin 5–50 Breast cancer, lymphoma Topoisomerase II mutations
Idarubicin 1–10 AML (high-risk) Reduced cellular uptake

Karminomitsin’s efficacy is presumed to align with daunorubicin but with reduced therapeutic index due to toxicity .

Toxicity Profile Comparison

Anthracyclines are notorious for cumulative cardiotoxicity, but Karminomitsin’s profile is markedly severe:

Compound Cardiotoxicity Incidence Myelosuppression Other Notable Toxicities
Karminomitsin Extreme (dose-limiting) Severe Hepatotoxicity, neurotoxicity
Daunorubicin 5–10% (at 550 mg/m²) Moderate-severe Mucositis, alopecia
Doxorubicin 10–20% (at 450 mg/m²) Severe Palmar-plantar erythrodysesthesia
Idarubicin 3–8% (at 150 mg/m²) Moderate Nausea, diarrhea

Karminomitsin’s toxicity is highlighted in biotechnical literature as a critical barrier to clinical adoption .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。